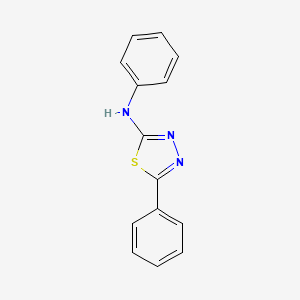

N,5-diphenyl-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,5-diphenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached to the ring. The unique structure of 1,3,4-thiadiazoles imparts a variety of biological and chemical properties, making them valuable in medicinal chemistry and other scientific fields .

Mécanisme D'action

Target of Action

The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, This compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .

Result of Action

The molecular and cellular effects of This compound include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .

Analyse Biochimique

N,5-diphenyl-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and evaluated for its biological properties . This compound belongs to the 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities .

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,5-diphenyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid under similar conditions . Microwave-assisted synthesis has also been employed to prepare N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, offering shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives typically involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N,5-diphenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .

Applications De Recherche Scientifique

N,5-diphenyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

N,5-diphenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different substituents affecting its potency and selectivity.

Sulfathiazole: A well-known antimicrobial agent with a similar thiadiazole ring structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Activité Biologique

N,5-Diphenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its potential applications in pharmacology.

Thiadiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. The unique structure of the thiadiazole ring contributes to these activities through various mechanisms of action. This compound has been specifically noted for its antioxidant and anxiolytic effects.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl thiosemicarbazide with appropriate aldehydes under microwave irradiation or conventional heating methods. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis confirm the structure of the synthesized compound.

| Method | Description |

|---|---|

| IR Spectroscopy | Identifies functional groups present in the compound. |

| NMR Spectroscopy | Provides information on the molecular structure and environment of hydrogen atoms. |

| Elemental Analysis | Confirms the composition and purity of the compound. |

3.1 Antioxidant Activity

This compound exhibits significant antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers. The H₂O₂ scavenging method demonstrated that this compound has a higher percentage of scavenging activity compared to standard antioxidants like ascorbic acid .

3.2 Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria using the disc diffusion method. Results indicate that this compound shows potent activity against both Gram-positive and Gram-negative bacteria .

3.3 Anxiolytic Activity

In vivo studies using animal models have revealed that this compound exhibits anxiolytic effects comparable to standard anxiolytic drugs. The hole board apparatus was employed to assess locomotor activity and anxiety levels in test subjects .

4. Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance antioxidant and anticancer properties. |

| Electron-withdrawing groups | Increase antibacterial potency against specific strains. |

This relationship emphasizes the importance of molecular modifications in enhancing the therapeutic potential of thiadiazole derivatives.

Case Study 1: Antioxidant Potential

In a study evaluating various thiadiazole derivatives for antioxidant activity using H₂O₂ scavenging assays, this compound showed a remarkable ability to reduce oxidative stress in cellular models .

Case Study 2: Antibacterial Efficacy

A comprehensive screening against multiple bacterial strains revealed that this compound exhibited MIC values comparable to conventional antibiotics . This suggests its potential as an alternative treatment option.

6. Conclusion

This compound is a promising candidate in drug development due to its multifaceted biological activities including antioxidant and anxiolytic effects. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in clinical settings.

Propriétés

IUPAC Name |

N,5-diphenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULOLVDJHSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.